molecular formula C11H12I3NO2 B099538 Iopanoic acid, (+)- CAS No. 17879-96-8

Iopanoic acid, (+)-

Katalognummer: B099538
CAS-Nummer: 17879-96-8
Molekulargewicht: 570.93 g/mol
InChI-Schlüssel: OIRFJRBSRORBCM-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iopanoic acid, (+)- is a complex organic compound with the molecular formula C11H12I3NO2. This compound is characterized by the presence of three iodine atoms, an amino group, and an ethyl group attached to a benzene ring. It is known for its significant applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (+)- typically involves the iodination of 3-amino-alpha-ethylbenzenepropanoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in reactors equipped with stirring mechanisms and temperature control systems to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Iopanoic acid, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxyl or amino groups, solvents such as ethanol or water.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Wirkmechanismus

The mechanism of action of Iopanoic acid, (+)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity. The pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Iopanoic acid, (+)- is unique due to its three iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance its reactivity and make it suitable for applications in diagnostic imaging and as a reagent in organic synthesis .

Eigenschaften

CAS-Nummer

17879-96-8

Molekularformel

C11H12I3NO2

Molekulargewicht

570.93 g/mol

IUPAC-Name

(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1

InChI-Schlüssel

OIRFJRBSRORBCM-YFKPBYRVSA-N

Isomerische SMILES

CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Kanonische SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Synonyme

Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.